ethyl (5Z)-2-methyl-4-oxo-5-[2-(trifluoromethyl)benzylidene]-4,5-dihydro-1H-pyrrole-3-carboxylate
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Overview
Description
ETHYL (5Z)-2-METHYL-4-OXO-5-{[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is a synthetic organic compound belonging to the class of pyrrole derivatives. This compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (5Z)-2-METHYL-4-OXO-5-{[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE typically involves a multi-step process. One common method includes the condensation of 2-(trifluoromethyl)benzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent esterification . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality material suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
ETHYL (5Z)-2-METHYL-4-OXO-5-{[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions include various substituted pyrrole derivatives, which can be further functionalized for specific applications in pharmaceuticals and materials science .
Scientific Research Applications
ETHYL (5Z)-2-METHYL-4-OXO-5-{[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of advanced materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of ETHYL (5Z)-2-METHYL-4-OXO-5-{[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, facilitating its effects on biological pathways. Detailed studies have shown that this compound can modulate specific signaling pathways, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
- ETHYL 4-HYDROXY-2-(4-METHOXYPHENYL)-5-OXO-1-PHENYL-2,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
- ETHYL 4-METHYL-2-[4-(TRIFLUOROMETHYL)-PHENYL]THIAZOLE-5-CARBOXYLATE
Uniqueness
ETHYL (5Z)-2-METHYL-4-OXO-5-{[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is unique due to its specific trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These features make it particularly valuable in drug design and materials science .
Properties
Molecular Formula |
C16H14F3NO3 |
---|---|
Molecular Weight |
325.28 g/mol |
IUPAC Name |
ethyl (5Z)-4-hydroxy-2-methyl-5-[[2-(trifluoromethyl)phenyl]methylidene]pyrrole-3-carboxylate |
InChI |
InChI=1S/C16H14F3NO3/c1-3-23-15(22)13-9(2)20-12(14(13)21)8-10-6-4-5-7-11(10)16(17,18)19/h4-8,21H,3H2,1-2H3/b12-8- |
InChI Key |
QSVOOGLDNUKNHD-WQLSENKSSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(/C(=C/C2=CC=CC=C2C(F)(F)F)/N=C1C)O |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC2=CC=CC=C2C(F)(F)F)N=C1C)O |
Origin of Product |
United States |
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